molecular formula C27H31F3O3 B10904897 (16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one

(16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one

Cat. No.: B10904897
M. Wt: 460.5 g/mol
InChI Key: FXBIRHRIYHYRSO-GHRIWEEISA-N
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Description

(16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one is a synthetic steroidal compound It is characterized by the presence of a hydroxy group at the 3rd position, a benzylidene group at the 16th position, and a trifluoromethoxy group attached to the benzylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one typically involves multiple steps. One common approach is to start with a suitable androstane derivative. The key steps include:

    Hydroxylation: Introduction of the hydroxy group at the 3rd position.

    Benzylidene Formation: Formation of the benzylidene group at the 16th position through a condensation reaction with 4-(trifluoromethoxy)benzaldehyde.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 3rd position can be oxidized to form a ketone.

    Reduction: The benzylidene group can be reduced to form a benzyl group.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-keto-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one.

    Reduction: Formation of 3-hydroxy-16-[4-(trifluoromethoxy)benzyl]androst-5-en-17-one.

    Substitution: Formation of derivatives with substituted trifluoromethoxy groups.

Scientific Research Applications

(16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and hormonal disorders.

    Biological Research: Used as a tool compound to study steroid receptor interactions and signaling pathways.

    Pharmacology: Investigated for its pharmacokinetic properties and potential as a drug candidate.

    Industrial Applications: Potential use in the synthesis of other complex steroidal compounds.

Mechanism of Action

The mechanism of action of (16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one involves its interaction with steroid receptors. It can act as an agonist or antagonist, modulating the activity of these receptors. The molecular targets include androgen receptors, estrogen receptors, and other nuclear receptors. The pathways involved may include gene transcription regulation, protein synthesis, and cellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    (16E)-3-hydroxy-16-benzylideneandrost-5-en-17-one: Lacks the trifluoromethoxy group.

    (16E)-3-hydroxy-16-[4-methoxybenzylidene]androst-5-en-17-one: Contains a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one imparts unique chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to steroid receptors, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H31F3O3

Molecular Weight

460.5 g/mol

IUPAC Name

(16E)-3-hydroxy-10,13-dimethyl-16-[[4-(trifluoromethoxy)phenyl]methylidene]-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C27H31F3O3/c1-25-11-9-19(31)15-18(25)5-8-21-22(25)10-12-26(2)23(21)14-17(24(26)32)13-16-3-6-20(7-4-16)33-27(28,29)30/h3-7,13,19,21-23,31H,8-12,14-15H2,1-2H3/b17-13+

InChI Key

FXBIRHRIYHYRSO-GHRIWEEISA-N

Isomeric SMILES

CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)OC(F)(F)F)/C4=O)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)OC(F)(F)F)C4=O)C)O

Origin of Product

United States

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